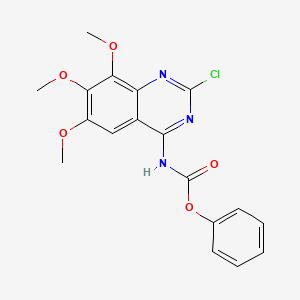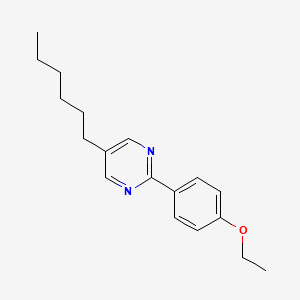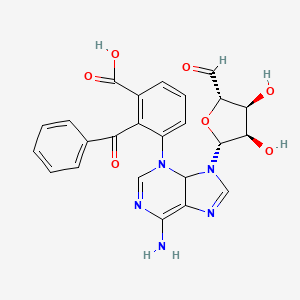
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuran ring, and a benzoylbenzoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the tetrahydrofuran ring, and the introduction of the benzoylbenzoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production also requires adherence to safety and environmental regulations to minimize the impact on workers and the environment.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione
- 3-{4-[2-({6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl}amino)ethyl]phenyl}propanoic acid hydrochloride
Uniqueness
What sets 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that are not observed with other compounds.
Propiedades
Fórmula molecular |
C24H21N5O7 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
3-[6-amino-9-[(2R,3R,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]-4H-purin-3-yl]-2-benzoylbenzoic acid |
InChI |
InChI=1S/C24H21N5O7/c25-21-17-22(29(10-26-17)23-20(33)19(32)15(9-30)36-23)28(11-27-21)14-8-4-7-13(24(34)35)16(14)18(31)12-5-2-1-3-6-12/h1-11,15,19-20,22-23,32-33H,25H2,(H,34,35)/t15-,19-,20-,22?,23-/m1/s1 |
Clave InChI |
ASIBCQTYSHKBMG-QXEQJZLKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C=O)O)O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)C5C(C(C(O5)C=O)O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

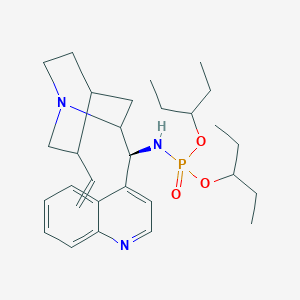
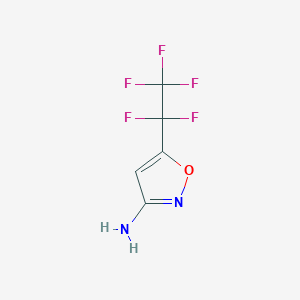
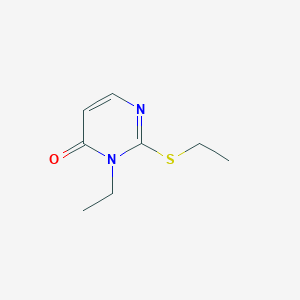

![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)


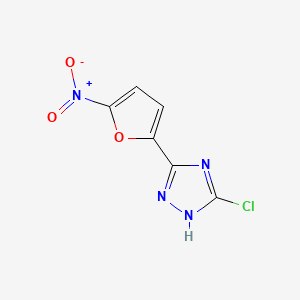
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
